molecular formula C9H15NO B13152512 1-(1-Aminocyclopentyl)-2-methylprop-2-en-1-one

1-(1-Aminocyclopentyl)-2-methylprop-2-en-1-one

Cat. No.: B13152512
M. Wt: 153.22 g/mol
InChI Key: UDTHEQTXJXCGKH-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopentyl)-2-methylprop-2-en-1-one is an organic compound characterized by a cyclopentane ring with an amino group and a methylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclopentyl)-2-methylprop-2-en-1-one typically involves the reaction of cyclopentylamine with a suitable precursor, such as 2-methylprop-2-en-1-one. The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the reaction. Common catalysts used in this synthesis include palladium or copper, which help in the amination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclopentyl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Aminocyclopentyl)-2-methylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopentyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Aminocyclopentyl)-2-methylprop-2-en-1-one is unique due to its specific combination of a cyclopentane ring with an amino group and a methylprop-2-en-1-one moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(1-aminocyclopentyl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-7(2)8(11)9(10)5-3-4-6-9/h1,3-6,10H2,2H3

InChI Key

UDTHEQTXJXCGKH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1(CCCC1)N

Origin of Product

United States

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